molecular formula C17H18N2O2S B15153509 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-propoxybenzamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-propoxybenzamide

Cat. No.: B15153509
M. Wt: 314.4 g/mol
InChI Key: RZCSLEALLXITRG-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-propoxybenzamide: is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with cyano and methyl groups, and a benzamide moiety with a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-propoxybenzamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors

    Coupling with Benzamide: The thiophene derivative is then coupled with a benzamide derivative. This step often involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Introduction of the Propoxy Group: The final step involves the introduction of the propoxy group to the benzamide moiety. This can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various functional groups to the benzamide moiety.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

    Biology: Investigated for its potential as a bioactive compound. It may interact with specific biological targets, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications due to its ability to modulate biological pathways. It may serve as a lead compound for the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials. Its properties can be tailored for specific industrial applications.

Mechanism of Action

The mechanism by which N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-propoxybenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and propoxy groups may play a crucial role in binding to these targets, influencing their activity and downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-propoxybenzamide can be compared with other similar compounds such as:

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide: Differing in the substitution pattern on the benzamide moiety.

    N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopentanecarboxamide: Featuring a cyclopentanecarboxamide group instead of a benzamide.

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide: Incorporating a nonafluoropentanamide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propoxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-propoxybenzamide

InChI

InChI=1S/C17H18N2O2S/c1-4-9-21-14-7-5-13(6-8-14)16(20)19-17-15(10-18)11(2)12(3)22-17/h5-8H,4,9H2,1-3H3,(H,19,20)

InChI Key

RZCSLEALLXITRG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N

Origin of Product

United States

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